

Technical Support Center: CH1055 Triethylamine NIR-II Fluorescent Dye

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Compound of Interest

Compound Name: CH1055 triethylamine

Cat. No.: B12402061

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This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with **CH1055 triethylamine**, a near-infrared II (NIR-II) fluorescent dye.

Frequently Asked Questions (FAQs)

Q1: What is **CH1055 triethylamine**?

CH1055 triethylamine is a near-infrared II (NIR-II) fluorescent dye used as a probe for in vivo imaging.^{[1][2]} It can be conjugated to antibodies or other ligands for targeted imaging of specific sites, such as tumors.^{[2][3]}

Q2: What are the spectral properties of **CH1055 triethylamine**?

CH1055 triethylamine has an excitation wavelength of 808 nm and an emission wavelength of 1055 nm.^[2]

Q3: What are the common applications of **CH1055 triethylamine**?

CH1055 triethylamine is primarily used for in vivo imaging due to its fluorescence in the NIR-II window, which allows for deeper tissue penetration and reduced autofluorescence. Common applications include tumor imaging and other targeted molecular imaging studies.^{[1][2][3]} It can also be used in various bioanalytical techniques such as ELISA, SDS-PAGE, and Western blotting.^[1]

Q4: Is **CH1055 triethylamine** toxic?

CH1055 triethylamine has a molecular weight of approximately 970 Da, which is well below the renal excretion threshold. This allows for rapid excretion from the body through the kidneys, reducing the risk of toxicity associated with long-term accumulation.^[2]

Troubleshooting Guide for Poor Fluorescence Signal

This guide addresses common issues that can lead to a weak or absent fluorescence signal when using **CH1055 triethylamine** in your experiments.

Problem 1: No or Very Low Fluorescence Signal

Possible Cause	Troubleshooting Step
Incorrect filter set or instrument settings	Verify that the excitation and emission wavelengths on your imaging system are correctly set for CH1055 (Excitation: 808 nm, Emission: 1055 nm). Ensure you are using the appropriate NIR-II detector.
Low concentration of the dye conjugate	Increase the concentration of the CH1055-conjugated antibody or ligand. Perform a titration to determine the optimal concentration for your specific application.
Inefficient conjugation of CH1055 to the targeting molecule	Verify the success of the conjugation reaction. Run a quality control check, such as SDS-PAGE or spectrophotometry, to confirm that the dye is covalently bound to your antibody or ligand.
Target antigen/receptor is not present or is at low levels	Ensure that your target is expressed in the sample you are analyzing. Use a positive control to validate the presence of the target.
Photobleaching of the dye	Minimize the exposure of the sample to the excitation light. Use an anti-fade mounting medium if applicable for microscopy applications.

Problem 2: High Background Signal

Possible Cause	Troubleshooting Step
Non-specific binding of the CH1055 conjugate	Increase the number and duration of wash steps in your protocol. Optimize the blocking step by using an appropriate blocking buffer.
Autofluorescence from the sample	While NIR-II imaging reduces autofluorescence, some tissues or materials may still exhibit background signal. Acquire an image of an unstained control sample to assess the level of autofluorescence.
Contaminated buffers or reagents	Ensure all buffers and reagents are freshly prepared and filtered to remove any fluorescent impurities.

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells with CH1055-Conjugated Antibody

- **Cell Fixation:** Fix cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization (for intracellular targets):** If targeting an intracellular protein, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- **Blocking:** Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the cells with the CH1055-conjugated primary antibody at the optimized concentration in blocking buffer overnight at 4°C.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.

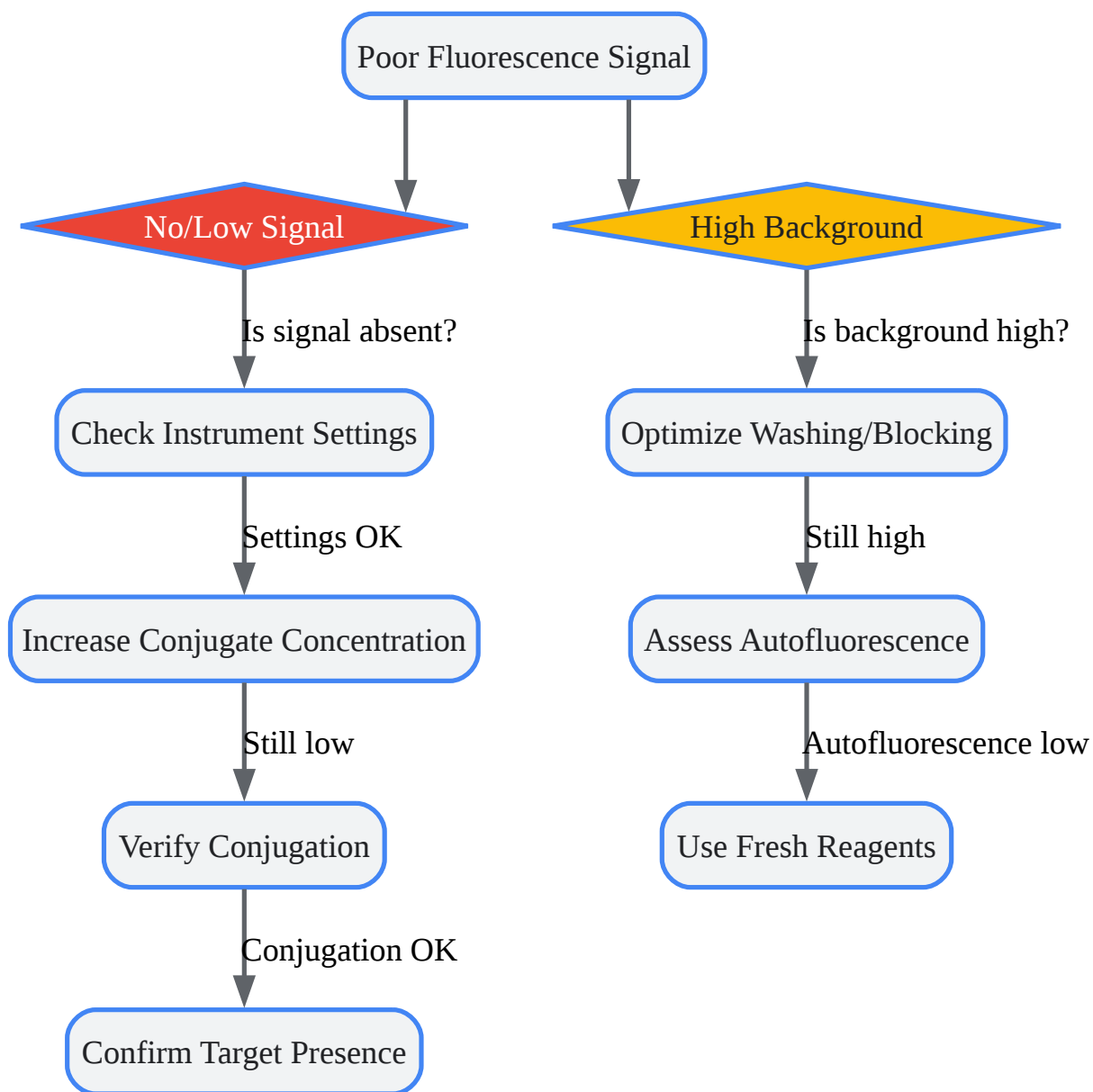
- Mounting and Imaging: Mount the coverslip with an appropriate mounting medium and image using an NIR-II fluorescence imaging system with the correct filter sets for CH1055.

Data Presentation

Parameter	Value	Reference
Excitation Wavelength	808 nm	[2]
Emission Wavelength	1055 nm	[2]
Molecular Weight	~970 Da	[2]
Applications	In vivo imaging, ELISA, SDS-PAGE, Western blotting	[1] [2]

Visualizations

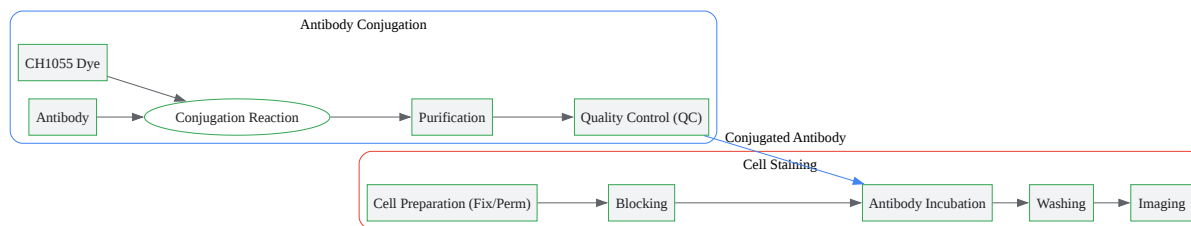
Logical Relationship: Troubleshooting Workflow



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Caption: A flowchart for troubleshooting poor fluorescence signal.

Experimental Workflow: Antibody Conjugation and Staining



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Caption: Workflow from antibody conjugation to cell imaging.

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References

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